4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes methoxy, methylphenyl, methylsulfanyl, and dihydropyridazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2-methyl-1-methylsulfanyl-benzene
- 1-(4-methoxy-2-methylphenyl)ethanone
- (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-N-(2-methylsulfanylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-8-10-14(11-9-13)23-18(24)12-16(26-2)19(22-23)20(25)21-15-6-4-5-7-17(15)27-3/h4-12H,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIERLPWYVXRIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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